Gnididilatin
Description
Gnididilatin (likely a misspelling or variant of "Gnidilatin" as referenced in ) is a compound of interest in organic chemistry, particularly in studies involving catalytic hydrogenation and acylation reactions. The compound has been subjected to structural modifications, such as hydrogenation to produce derivatives like hexahydrognidilatidin and acylation with palmitoyl chloride to form gnidilatin 20-palmitate . These reactions suggest that this compound/Gnidilatin possesses reactive functional groups (e.g., double bonds or hydroxyl groups) amenable to chemical transformations.
Properties
Molecular Formula |
C37H48O10 |
|---|---|
Molecular Weight |
652.8 g/mol |
IUPAC Name |
[(1R,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nonyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate |
InChI |
InChI=1S/C37H48O10/c1-6-7-8-9-10-11-15-18-34-45-30-26-29-33(20-38,44-29)32(41)35(42)25(19-22(4)27(35)39)37(26,47-34)23(5)28(36(30,46-34)21(2)3)43-31(40)24-16-13-12-14-17-24/h12-14,16-17,19,23,25-26,28-30,32,38,41-42H,2,6-11,15,18,20H2,1,3-5H3/t23-,25-,26+,28-,29+,30-,32-,33+,34?,35-,36+,37+/m1/s1 |
InChI Key |
MAKBJYBPYTYDBJ-OMLIOTFFSA-N |
SMILES |
CCCCCCCCCC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO |
Isomeric SMILES |
CCCCCCCCCC12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6([C@H]([C@@]4(O1)[C@@H]([C@H]([C@@]3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO |
Canonical SMILES |
CCCCCCCCCC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the scarcity of direct studies on Gnididilatin, comparisons are drawn from structurally or functionally analogous compounds mentioned in the evidence and broader chemical literature.
Table 1: Key Properties of this compound and Related Compounds
Key Findings:
Structural Reactivity: this compound shares reactivity patterns with other unsaturated organic compounds, such as hydrogenation to saturated derivatives (similar to fatty acid hydrogenation) and acylation to enhance lipophilicity. These modifications are common in drug design to optimize pharmacokinetics . In contrast, heparinoid () relies on sulfation for its anticoagulant activity, a distinct mechanism compared to this compound’s hydrogenation/acylation pathways.
Functional Comparisons: Unlike pyridine derivatives (), which exhibit antimicrobial and antiviral activities through heterocyclic nitrogen interactions, this compound’s biological role remains uncharacterized. Pyridine derivatives often feature in synthetic drug candidates due to their versatility in binding biological targets .
Synthetic Utility :
- This compound’s derivatization (e.g., gnidilatin 20-palmitate) mirrors strategies used in prodrug development, where lipophilic modifications enhance bioavailability. This approach is comparable to esterification techniques in NSAID prodrugs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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